(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol
Description
The compound (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a protected nucleoside analog critical for oligonucleotide synthesis and medicinal chemistry. Its structure features:
- A 6-amino adenine base (purine derivative).
- A tetrahydrofuran (sugar) ring with stereospecific (2R,3R,4R,5R) configuration.
- Protecting groups:
- Bis(4-methoxyphenyl)(phenyl)methyl (DMT) at the 2'-hydroxyl for acid-labile protection.
- tert-Butyldimethylsilyl (TBDMS) at the 4'-hydroxyl for base-stable protection.
These groups enhance stability during synthetic processes while enabling selective deprotection .
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N5O6Si/c1-36(2,3)49(6,7)48-32-31(43)29(47-35(32)42-23-41-30-33(38)39-22-40-34(30)42)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,43H,21H2,1-7H3,(H2,38,39,40)/t29-,31-,32-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXYUFMFVHCXRR-QSYCCZFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N5O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124155 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81794-13-0 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81794-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. Its structure incorporates significant moieties that enhance its interaction with biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 988.19 g/mol. Key structural features include:
- Purine Base : The presence of a 6-amino purine moiety is crucial for biological activity.
- Tetrahydrofuran Ring : This ring structure contributes to the overall stability and binding affinity of the compound.
- Methoxy and Silyl Groups : These groups enhance lipophilicity and potentially improve cellular uptake.
Antiviral Properties
Research indicates that nucleoside analogs similar to this compound exhibit antiviral properties by mimicking natural nucleosides, thus inhibiting viral replication. Studies have shown that modifications in the sugar moiety and the introduction of bulky substituents can enhance antiviral efficacy against various viruses, including HIV and hepatitis viruses .
Anticancer Activity
The compound’s structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies have indicated that nucleoside analogs can interfere with DNA synthesis and repair mechanisms, leading to increased apoptosis in cancer cells. For instance, derivatives of purine nucleosides have been shown to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Nucleic Acid Synthesis : By competing with natural nucleotides for incorporation into viral or cellular DNA/RNA.
- Induction of Apoptosis : Through the activation of cellular stress pathways when DNA synthesis is disrupted.
- Targeting Specific Receptors : Some studies suggest that modifications can lead to selective targeting of receptors involved in cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antiviral Efficacy :
- Cancer Cell Studies :
- Receptor Interaction :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅₃H₆₆N₇O₈Si |
| Molecular Weight | 988.19 g/mol |
| Antiviral IC50 | Varies (typically < 10 µM) |
| Anticancer IC50 | Varies (typically < 20 µM) |
| Storage Conditions | Inert atmosphere, -20°C |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications
Physicochemical Properties
Q & A
Basic Question
- NMR Analysis : 1H and 13C NMR are critical. For example, the H2' proton in the tetrahydrofuran ring exhibits distinct coupling constants (J = 5.3–7.2 Hz) depending on stereochemistry .
- X-ray Crystallography : Resolves ambiguities in spatial arrangement, particularly for the (2R,3R,4R,5R) configuration .
Advanced Insight : Discrepancies in NMR data (e.g., DMSO-d6 vs. CDCl3) may arise due to solvent-induced conformational changes; use deuterated chloroform for consistency .
What strategies mitigate hydrolysis of the TBDMS protecting group during synthesis?
Advanced Question
- Condition Control : Avoid protic solvents (e.g., water, alcohols) and maintain pH < 7.0 during reactions.
- Alternative Protecting Groups : Consider using triisopropylsilyl (TIPS) for enhanced stability in acidic conditions, though this may reduce coupling efficiency .
Data Contradiction : While TBDMS is widely used, its susceptibility to fluoride ions (e.g., from TBAF) requires careful handling during deprotection steps .
How do researchers validate the purity of intermediates containing the DMT group?
Basic Question
- UV-Vis Spectroscopy : The DMT group absorbs at 498 nm, enabling quantification of coupling efficiency via trityl assay .
- LC-MS : Monitors mass transitions (e.g., m/z 420.50 for DMT-containing intermediates) to confirm purity >95% .
Advanced Insight : Residual DMT groups can interfere with downstream reactions (e.g., phosphorylation); use 3% dichloroacetic acid in dichloromethane for complete removal .
What analytical methods resolve discrepancies in hydroxyl group reactivity during functionalization?
Advanced Question
- Kinetic Studies : Use 31P NMR to track phosphoramidite coupling rates. For example, the 3'-OH (protected by TBDMS) reacts slower than the 5'-OH due to steric hindrance .
- Competitive Experiments : Compare reaction rates of silylated vs. non-silylated hydroxyl groups under identical conditions to quantify steric effects .
How can researchers address instability of the purine base under basic conditions?
Advanced Question
- pH Control : Maintain reaction pH between 4.0–6.0 to prevent depurination. Use buffered solutions (e.g., sodium acetate) during glycosidic bond formation .
- Temperature Modulation : Conduct reactions at 0–4°C to slow base degradation while allowing sufficient reactivity .
What safety protocols are essential for handling this compound?
Basic Question
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential toxicity .
- Storage : Store at –20°C under argon to prevent oxidation and hydrolysis of silyl ethers .
Advanced Insight : Decomposition products (e.g., free purine bases) may exhibit mutagenic properties; use HEPA-filtered fume hoods during synthesis .
How do researchers troubleshoot low yields in phosphoramidite coupling steps?
Advanced Question
- Moisture Control : Ensure <10 ppm water content in solvents using molecular sieves or sparging with dry nitrogen .
- Catalyst Optimization : Replace 1H-tetrazole with 5-ethylthio-1H-tetrazole (ETT) for faster activation of sterically hindered phosphoramidites .
What are the implications of using alternative protecting groups for hydroxyl moieties?
Advanced Question
- DMT vs. MMTr : The monomethoxytrityl (MMTr) group offers similar protection but requires milder deprotection (e.g., 0.5 M HCl vs. 3% DCA) .
- TBDMS vs. TIPDS : The 1,2-bis(tert-butyl)-1,1,3,3-tetraisopropyldisiloxane (TIPDS) group protects vicinal diols but complicates regioselective deprotection .
How can researchers validate the absence of racemization during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
